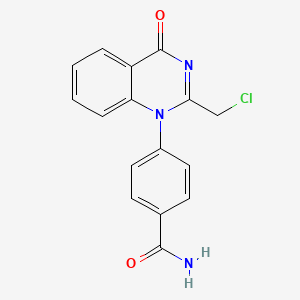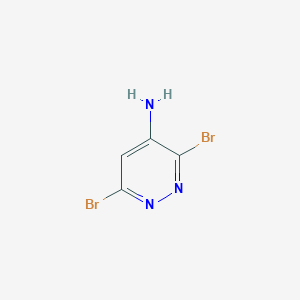![molecular formula C16H13FN2S B12940187 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- CAS No. 265113-37-9](/img/structure/B12940187.png)
1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a methylthiophenyl group at position 5, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 4-(methylthio)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the imidazole ring through cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted imidazoles with various functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
1H-Imidazole, 1-(4-fluorophenyl)-: A simpler analog with only a fluorophenyl group.
1H-Imidazole, 1-(4-methylthio)phenyl-: Another analog with only a methylthiophenyl group.
1H-Imidazole, 1-(4-chlorophenyl)-5-[4-(methylthio)phenyl]-: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness: 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- is unique due to the presence of both fluorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activities compared to its simpler analogs.
Propiedades
Número CAS |
265113-37-9 |
|---|---|
Fórmula molecular |
C16H13FN2S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)imidazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3 |
Clave InChI |
DPAHIKXMXAXCNO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)





![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)




